molecular formula C17H21F2N5O B15114436 2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine

2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B15114436
M. Wt: 349.4 g/mol
InChI Key: QQHWJXANDANAQS-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a piperazine ring substituted with a methyl-oxazole moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst such as rhodium or copper.

    Difluoromethylation: The difluoromethyl group can be introduced using a difluoromethylating reagent such as difluoromethyl iodide or a difluoromethyl sulfone under basic conditions.

    Piperazine Substitution: The piperazine ring can be introduced through a nucleophilic substitution reaction with a suitable halogenated pyrimidine derivative.

    Oxazole Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4-(trifluoromethyl)-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine
  • 2-Cyclopropyl-4-(methyl)-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine
  • 2-Cyclopropyl-4-(chloromethyl)-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine

Uniqueness

The presence of the difluoromethyl group in 2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds.

Properties

Molecular Formula

C17H21F2N5O

Molecular Weight

349.4 g/mol

IUPAC Name

5-[[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C17H21F2N5O/c1-11-8-13(25-22-11)10-23-4-6-24(7-5-23)15-9-14(16(18)19)20-17(21-15)12-2-3-12/h8-9,12,16H,2-7,10H2,1H3

InChI Key

QQHWJXANDANAQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CN2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4

Origin of Product

United States

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